Methylidynetriphenylene triisocyanate

Description

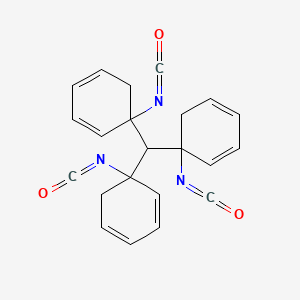

Methylidynetriphenylene triisocyanate (MTTI), also known as triphenylmethane triisocyanate (CAS 2422-91-5), is a trifunctional aromatic isocyanate with the chemical formula C₂₂H₁₃N₃O₃ and a molecular weight of 367.36 g/mol . It is characterized by three reactive isocyanate (-NCO) groups attached to a central triphenylmethane backbone. MTTI is commercially available as Desmodur RE and is typically supplied as a 25–35% solution in ethyl acetate for stability .

Properties

CAS No. |

25656-78-4 |

|---|---|

Molecular Formula |

C22H19N3O3 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

5-[bis(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]-5-isocyanatocyclohexa-1,3-diene |

InChI |

InChI=1S/C22H19N3O3/c26-16-23-20(10-4-1-5-11-20)19(21(24-17-27)12-6-2-7-13-21)22(25-18-28)14-8-3-9-15-22/h1-10,12,14,19H,11,13,15H2 |

InChI Key |

ZZQYSMIHCIHECW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC1(C(C2(CC=CC=C2)N=C=O)C3(CC=CC=C3)N=C=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Isocyanate Compounds

Structural and Functional Differences

MTTI is distinguished by its trifunctional aromatic structure , enabling higher crosslinking density compared to diisocyanates. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Functionality | Molecular Weight (g/mol) | Structure | Key Applications |

|---|---|---|---|---|---|

| MTTI | 2422-91-5 | Triisocyanate | 367.36 | Aromatic | Adhesives, high-strength coatings |

| TDI (Toluene Diisocyanate) | 584-84-9 (2,4-TDI) | Diisocyanate | 174.16 (2,4-TDI) | Aromatic | Flexible foams, sealants |

| MDI (Methylenediphenyl Diisocyanate) | 101-68-8 | Diisocyanate | 250.27 | Aromatic | Rigid foams, automotive parts |

| HDI (Hexamethylene Diisocyanate) | 822-06-0 | Diisocyanate | 168.19 | Aliphatic | UV-stable coatings, adhesives |

| Lysine Triisocyanate | N/A | Triisocyanate | ~300 (approx.) | Aliphatic/Bio-based | Biodegradable polymer blends |

Performance and Application Analysis

MTTI vs. TDI (Toluene Diisocyanate):

- Reactivity : TDI’s two -NCO groups limit crosslinking efficiency, making it suitable for flexible foams. MTTI’s trifunctionality enables rigid, thermally stable networks .

- Thermal Stability : MTTI-based polymers withstand higher temperatures (>150°C) due to aromatic rings, whereas TDI-derived foams degrade above 100°C .

MTTI vs. MDI (Methylenediphenyl Diisocyanate):

- Crosslinking Density : MDI’s symmetrical structure (two -NCO groups) provides moderate crosslinking, ideal for rigid foams. MTTI’s three -NCO groups yield denser networks, enhancing mechanical properties in adhesives .

- Toxicity : Both require careful handling, but MDI’s lower volatility reduces inhalation risks compared to MTTI’s liquid/solution form .

MTTI vs. HDI (Hexamethylene Diisocyanate):

- UV Stability : HDI’s aliphatic structure resists yellowing under UV exposure, unlike aromatic MTTI. This makes HDI preferable for outdoor coatings .

- Reactivity : MTTI’s aromatic rings increase electrophilicity, accelerating reactions with polyols compared to HDI .

MTTI vs. Lysine Triisocyanate:

- Sustainability : Lysine triisocyanate, derived from renewable sources, is used in biodegradable polymers (e.g., PLA blends). MTTI lacks bio-based alternatives but offers superior chemical consistency .

- Cost : MTTI is priced at $80–100/kg (industrial grade), whereas lysine triisocyanate’s niche production may increase costs .

Research Findings and Industrial Relevance

Thermal and Mechanical Performance

Studies show MTTI-based polyurethanes exhibit flexural strengths >50 MPa , outperforming TDI and MDI systems (<40 MPa) due to trifunctional crosslinking . However, HDI-based coatings demonstrate superior weatherability in automotive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.